Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a highly specialized organic compound, notable for its intricate structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amino Acid Precursors: : This compound is synthesized starting from amino acids which undergo a series of reactions including esterification, cyclization, and subsequent functional group modifications.
Cyclization Reactions: : The key step often involves cyclization of the precursor molecules under controlled temperature and pressure conditions, typically employing catalysts like trifluoroacetic acid.
Hydroxylation: : Introduction of the hydroxyl group is achieved through selective hydroxylation reactions, using agents such as osmium tetroxide.
Batch Processing: : Typically involves multiple stages of synthesis, followed by purification steps like recrystallization or chromatography.
Continuous Flow Systems: : Used to enhance yield and efficiency, where reactants are continuously fed into the system, and products are extracted.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form ketones or carboxylic acids, depending on the reagents used.
Reduction: : Reduction reactions can be performed to obtain secondary alcohols or amines.
Substitution: : Various functional groups on the pyrrolidine ring can be substituted through nucleophilic substitution reactions.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Oxidation Products: : Such as ketones, aldehydes, or carboxylic acids.
Reduction Products: : Such as secondary alcohols or amines.
Substitution Products: : Depending on the substituents introduced, new derivatives of the parent compound.
Scientific Research Applications
Chemistry: : Used as a chiral building block in asymmetric synthesis, providing a route to synthesize enantiomerically pure compounds.
Biology: : Investigated for its interactions with biological systems, potentially as a lead compound in drug discovery.
Industry: : Used in the synthesis of fine chemicals, intermediates for pharmaceuticals, and agrochemicals.
Mechanism of Action
Molecular Targets: : The compound targets specific enzymes or receptors in biological systems. Its hydroxyl and methoxy groups play crucial roles in binding interactions.
Pathways Involved: : It can modulate pathways related to inflammation or pain, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds:
Ethyl (2S,3R)-3-hydroxy-1-(3-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : A close analogue differing by the position of the methoxy group, which can influence its biological activity.
Ethyl (2S,3R)-3-hydroxy-1-(4-ethoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : Another analogue with an ethoxy group instead of a methoxy group, affecting its reactivity and interaction with biological targets.
Structural Features: : The specific arrangement of functional groups in Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate confers unique stereochemistry and reactivity profiles.
Application Spectrum: : Its versatility in synthetic applications and potential therapeutic benefits set it apart from other similar compounds.
Properties
IUPAC Name |
ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOBTFCZWMSCK-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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